Tritriacontane-16,18-dione
Overview
Description
Tritriacontane-16,18-dione is a β-diketone compound characterized by the presence of oxo groups at positions 16 and 18 on a tritriacontane backbone. This long-chain alkane consists of 33 carbon atoms and has the molecular formula C33H64O2 . It is a significant compound in various scientific fields due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tritriacontane-16,18-dione can be synthesized through several methods, including the oxidation of tritriacontane. One common approach involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the oxo groups at the desired positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Tritriacontane-16,18-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The diketone groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tritriacontane-16,18-dione has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying β-diketone chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of tritriacontane-16,18-dione involves its interaction with molecular targets through its diketone moiety. This interaction can lead to the formation of stable complexes with metal ions, influencing various biochemical pathways. In biological systems, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Tritriacontane: The parent hydrocarbon of tritriacontane-16,18-dione, consisting of a long-chain alkane with 33 carbon atoms.
Other β-Diketones: Compounds such as dibenzoylmethane and acetylacetone, which also contain the β-diketone functional group.
Uniqueness: this compound is unique due to its long carbon chain and specific positioning of the diketone groups. This structure imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry .
Biological Activity
Tritriacontane-16,18-dione (TTAD) is a β-diketone compound with significant biological activity, particularly in the realms of antioxidant properties and anticancer potential . This article reviews the current understanding of TTAD's biological activities based on diverse scientific studies and findings.
Chemical Structure and Properties
This compound is characterized by its chemical formula , featuring diketone functional groups at the 16th and 18th carbon positions of a tritriacontane backbone. This unique structure contributes to its hydrophobic nature and potential interactions within biological systems.
Antioxidant Activity
TTAD exhibits notable antioxidant activity , which is crucial for combating oxidative stress-related damage in cells. Research indicates that TTAD can scavenge free radicals, thereby protecting cellular components from oxidative damage. A study highlighted its effectiveness in laboratory settings, where it was compared with other antioxidants like curcumin and tannic acid. While TTAD demonstrated antioxidant properties, it did not significantly inhibit neoplastic lesions in multi-organ carcinogenesis models compared to these other antioxidants .
The mechanism by which TTAD exerts its antioxidant effects involves:
- Scavenging Free Radicals : TTAD interacts with reactive oxygen species (ROS), neutralizing them before they can cause cellular damage.
- Metal Ion Complexation : The diketone moiety allows TTAD to form stable complexes with metal ions, potentially influencing various biochemical pathways related to oxidative stress.
Anticancer Potential
TTAD has been investigated for its potential to suppress cancer cell growth. In various studies, it demonstrated the ability to inhibit the proliferation of cancer cells, particularly in models of carcinogenesis. For instance, a rat model study showed that TTAD significantly reduced the incidence of pancreatic eosinophilic foci and hepatocellular carcinomas compared to controls .
Case Studies
- Carcinogenesis Model Study :
- In a comprehensive study involving male F344 rats, TTAD was administered alongside several other antioxidants following exposure to carcinogens. Results indicated that while TTAD did not exhibit strong effects on all types of neoplastic lesions, it significantly inhibited the development of specific tumors such as hepatocellular carcinoma and pancreatic lesions .
- Dietary Influence on Cancer Development :
Comparative Analysis with Similar Compounds
To better understand the unique properties of TTAD, it is useful to compare it with other diketones:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Hexacosan-16,18-dione | Shorter carbon chain; similar diketone structure | |
Pentacosan-16,18-dione | Intermediate chain length; potential similar activity | |
Octacosan-16,18-dione | Longer chain; may exhibit different biological properties | |
Nonacosan-16,18-dione | Extended carbon chain; unique reactivity profile |
TTAD's longer carbon chain enhances its hydrophobicity and may influence its interactions within biological systems differently compared to shorter-chain diketones.
Properties
IUPAC Name |
tritriacontane-16,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32(34)31-33(35)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKYTXUAKJDVPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H64O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040247 | |
Record name | n-Tritriacontane-16,18-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24514-86-1 | |
Record name | 16,18-Tritriacontanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24514-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Tritriacontane-16,18-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024514861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | n-Tritriacontane-16,18-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16,18-TRITRIACONTANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QUF6P7Y9C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What evidence suggests that Tritriacontane-16,18-dione might be useful in cancer prevention?
A1: Studies have shown that this compound (TTAD) can reduce the incidence and multiplicity of mammary tumors in rats exposed to the carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). [1] While the exact mechanisms are still under investigation, these findings suggest that TTAD might interfere with the initiation stage of carcinogenesis. Further research is needed to confirm these effects and understand the underlying mechanisms. You can find more details on this specific study here: .
Q2: Has this compound been tested in combination with other known chemopreventive agents?
A2: Yes, research has explored the effects of TTAD alongside other potential chemopreventive compounds. For instance, one study investigated the impact of combining TTAD with caffeine, alpha-tocopherol, or other agents on PhIP-induced carcinogenesis in rats. [1] Notably, the combination of TTAD and caffeine led to a decrease in mammary tumor incidence but surprisingly increased colon tumor incidence. This highlights the complex and often organ-specific nature of chemoprevention. This study can be accessed here: .
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